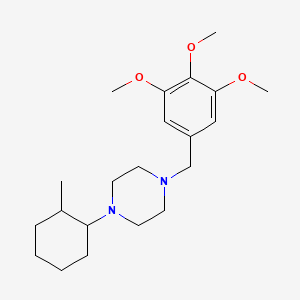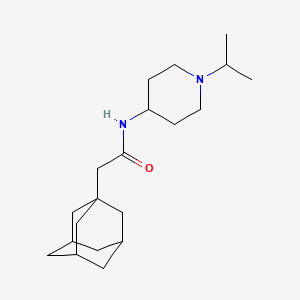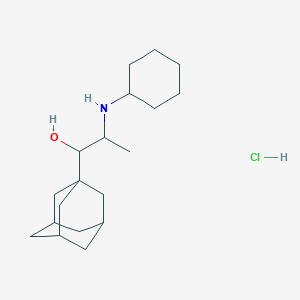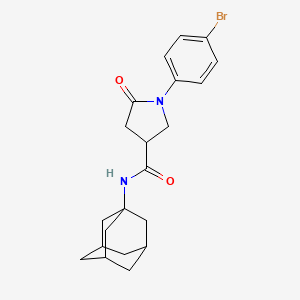![molecular formula C21H26N2O3 B4982282 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide, also known as BPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has been shown to selectively inhibit COX-2, while sparing the activity of COX-1, which is involved in the production of protective prostaglandins. This selectivity makes this compound a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to have a good safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide in lab experiments is its selectivity for COX-2, which allows for the study of the specific role of this enzyme in various biological processes. However, one limitation of using this compound is its relatively high cost compared to other COX-2 inhibitors. Additionally, further studies are needed to fully understand the potential side effects of this compound and its long-term safety profile.
Orientations Futures
For research on 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide include further studies on its potential use as an anti-inflammatory and anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Further optimization of the synthesis method for this compound may also lead to increased availability and lower costs, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide involves the reaction between 4-aminobenzamide and butyryl chloride, followed by the addition of butylamine. The resulting product is purified using column chromatography to obtain this compound in its pure form. This synthesis method has been optimized to produce high yields of this compound and has been used in various scientific studies.
Applications De Recherche Scientifique
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-15-26-19-13-7-16(8-14-19)21(25)23-18-11-9-17(10-12-18)22-20(24)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECNHIKQXMLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)

![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)



![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
